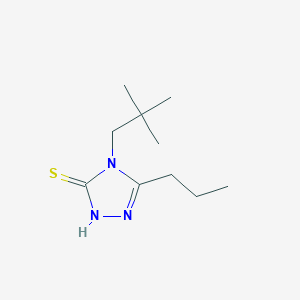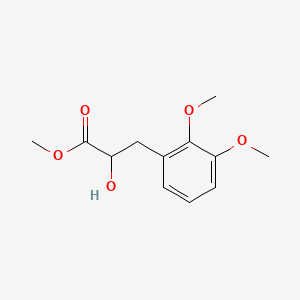
3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran is an organic compound with the molecular formula C11H19BrO2 It is a brominated derivative of tetrahydrofuran, featuring a cyclopentyl group attached via an oxygen bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran typically involves the bromination of a cyclopentyl derivative followed by a coupling reaction with tetrahydrofuran. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is carried out under controlled temperatures to ensure the selective bromination of the cyclopentyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to remove the bromine atom and modify the cyclopentyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce hydroxyl or carbonyl groups.
科学的研究の応用
3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran involves its interaction with molecular targets through its bromine and oxygen functionalities. The bromine atom can participate in electrophilic reactions, while the oxygen bridge can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-(((1-(Chloromethyl)cyclopentyl)oxy)methyl)tetrahydrofuran
- 3-(((1-(Iodomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran
- 3-(((1-(Hydroxymethyl)cyclopentyl)oxy)methyl)tetrahydrofuran
Uniqueness
3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens or functional groups may not be as effective.
特性
分子式 |
C11H19BrO2 |
|---|---|
分子量 |
263.17 g/mol |
IUPAC名 |
3-[[1-(bromomethyl)cyclopentyl]oxymethyl]oxolane |
InChI |
InChI=1S/C11H19BrO2/c12-9-11(4-1-2-5-11)14-8-10-3-6-13-7-10/h10H,1-9H2 |
InChIキー |
YLYIRFJDHAVRTE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CBr)OCC2CCOC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13625193.png)

![1'-Phenyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13625202.png)

![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid](/img/structure/B13625227.png)
![3-Ethyl-1-azaspiro[3.3]heptane](/img/structure/B13625228.png)
![6-Aminobicyclo[3.2.0]heptane-6-carboxylicacidhydrochloride](/img/structure/B13625238.png)
![3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-olhydrochloride](/img/structure/B13625239.png)
